3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
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Overview
Description
Preparation Methods
3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione can be synthesized through bioactivity-guided fractionation of the dichloromethane extract of Mitracarpus frigidus . The compound’s identity is confirmed using various spectroscopic techniques, including 1H, 13C, 1H-COSY, IR, and UV-Vis spectroscopy, as well as mass spectrometry
Chemical Reactions Analysis
3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert psychorubrin into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinone and hydroquinone derivatives .
Scientific Research Applications
3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione has a wide range of scientific research applications:
Mechanism of Action
3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione exerts its effects primarily by targeting bacterial membranes. It shows rapid time-dependent kinetics of bacterial killing, amplified nucleotide leakage, and greater activity against methicillin-resistant species such as Staphylococcus aureus and Staphylococcus pyogenes . This compound also interferes with the composition of the biofilm matrix by reducing the total content of carbohydrates and proteins .
Comparison with Similar Compounds
3-Hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione is unique among pyranonaphthoquinones due to its broad spectrum of biological activities. Similar compounds include:
Plumbagin: Another naphthoquinone with antimicrobial and anticancer properties.
Lapachol: A naphthoquinone with antitumor and antimicrobial activities.
Juglone: Known for its antimicrobial and herbicidal properties.
This compound stands out due to its potent activity against both planktonic and biofilm bacteria, as well as its synergistic effects when combined with other antibiotics like chloramphenicol .
Properties
CAS No. |
110271-41-5 |
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Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-hydroxy-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C13H10O4/c14-11-5-9-10(6-17-11)13(16)8-4-2-1-3-7(8)12(9)15/h1-4,11,14H,5-6H2 |
InChI Key |
REQISTGTAMMJHO-UHFFFAOYSA-N |
SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Canonical SMILES |
C1C(OCC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Synonyms |
Chiu Chieh Mu psychorubrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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